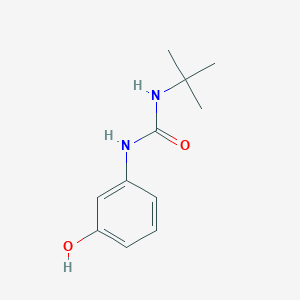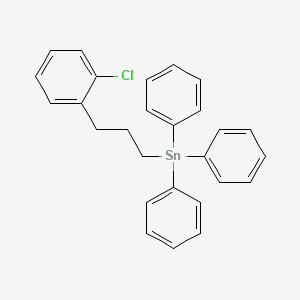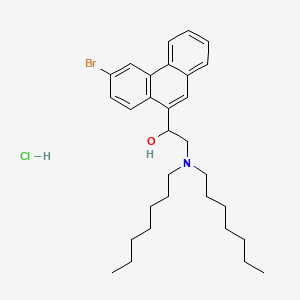
6-Bromo-alpha-(diheptylaminomethyl)-9-phenanthrenemethanol hydrochloride, (+/-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromophenanthren-9-yl)-2-(diheptylamino)ethanol is a complex organic compound characterized by the presence of a brominated phenanthrene ring and a diheptylamino group attached to an ethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromophenanthren-9-yl)-2-(diheptylamino)ethanol typically involves multi-step organic reactions. One common method starts with the bromination of phenanthrene to obtain 6-bromophenanthrene. This intermediate is then subjected to a Grignard reaction with diheptylamine and ethylene oxide to form the final product. The reaction conditions often include:
Bromination: Using bromine in the presence of a catalyst such as iron(III) bromide.
Grignard Reaction: Utilizing magnesium turnings and diheptylamine in anhydrous ether, followed by the addition of ethylene oxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Bromophenanthren-9-yl)-2-(diheptylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a ketone or aldehyde using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products:
Oxidation: Formation of 1-(6-bromophenanthren-9-yl)-2-(diheptylamino)acetone.
Reduction: Formation of 1-(phenanthren-9-yl)-2-(diheptylamino)ethanol.
Substitution: Formation of 1-(6-substituted phenanthren-9-yl)-2-(diheptylamino)ethanol derivatives.
Applications De Recherche Scientifique
1-(6-Bromophenanthren-9-yl)-2-(diheptylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1-(6-bromophenanthren-9-yl)-2-(diheptylamino)ethanol involves its interaction with specific molecular targets. The brominated phenanthrene ring can intercalate with DNA, potentially disrupting replication and transcription processes. The diheptylamino group may interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-(6-Chlorophenanthren-9-yl)-2-(diheptylamino)ethanol
- 1-(6-Fluorophenanthren-9-yl)-2-(diheptylamino)ethanol
- 1-(6-Iodophenanthren-9-yl)-2-(diheptylamino)ethanol
Uniqueness: 1-(6-Bromophenanthren-9-yl)-2-(diheptylamino)ethanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity.
Propriétés
Numéro CAS |
23257-53-6 |
|---|---|
Formule moléculaire |
C30H43BrClNO |
Poids moléculaire |
549.0 g/mol |
Nom IUPAC |
1-(6-bromophenanthren-9-yl)-2-(diheptylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C30H42BrNO.ClH/c1-3-5-7-9-13-19-32(20-14-10-8-6-4-2)23-30(33)29-21-24-15-11-12-16-26(24)28-22-25(31)17-18-27(28)29;/h11-12,15-18,21-22,30,33H,3-10,13-14,19-20,23H2,1-2H3;1H |
Clé InChI |
RMHGTXQFHHYEST-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN(CCCCCCC)CC(C1=CC2=CC=CC=C2C3=C1C=CC(=C3)Br)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



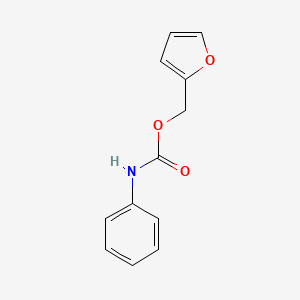

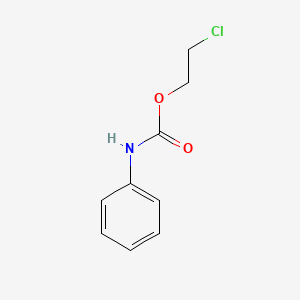
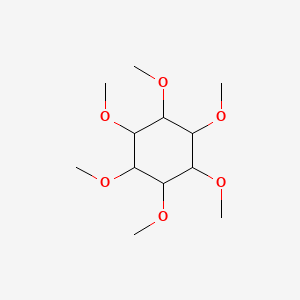
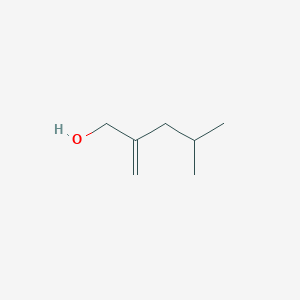


![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)



